molecular formula C14H23NO B1428101 {4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine CAS No. 1249037-82-8

{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine

Cat. No.: B1428101
CAS No.: 1249037-82-8
M. Wt: 221.34 g/mol
InChI Key: QIVGGTZUHXVDAD-UHFFFAOYSA-N
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Description

{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine, with the CAS Number 43254257 and molecular formula C 16 H 27 NO 2 , is a chemical compound of interest in scientific research . This benzylamine derivative features an ether linkage to a 4-methylpentan-2-ol group, a structural motif studied in advanced material science . One prominent research application identified for this compound is in the development of encapsulated biocides, particularly for protecting coating compositions such as architectural and marine paints . In this context, it functions as a biocide active against microorganisms and can be microencapsulated within a polyurea polymer matrix via interfacial polymerization . A key research value of this microencapsulation approach is the creation of a protective barrier that mitigates the premature leaching of the active agent from the coating, thereby aiming to prolong the material's protective effect and reduce its uncontrolled release into the environment . Researchers are exploring the kinetics of its release from polymer capsules and its specific mechanism of action against target organisms like algae and fungi. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-methyl-2-(4-methylpentan-2-yloxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-10(2)7-12(4)16-14-8-11(3)5-6-13(14)9-15/h5-6,8,10,12H,7,9,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVGGTZUHXVDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine , with a molecular formula of C14H23NOC_{14}H_{23}NO and a molecular weight of 221.34 g/mol, is an organic molecule that exhibits potential biological activity due to its unique structural features. This compound contains a phenyl ring substituted with a methanamine group and an ether moiety, which may influence its interactions within biological systems. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Structural Characteristics

The structural formula of this compound can be represented as follows:

  • SMILES : CC1=CC(=C(C=C1)CN)OC(C)CC(C)C
  • InChI : InChI=1S/C14H23NO/c1-10(2)7-12(4)16-14-8-11(3)5-6-13(14)9-15/h5-6,8,10,12H,7,9,15H2,1-4H3

This structure provides insights into its potential reactivity and interaction with biological targets.

Pharmacological Potential

The unique combination of an ether linkage and a methanamine group in this compound suggests that it may possess distinct pharmacological properties compared to structurally similar compounds. Research indicates that compounds with such structures can exhibit various biological activities, including:

  • Antimicrobial Effects : Similar compounds have shown potential in inhibiting microbial growth.
  • Neuroprotective Properties : The ability to interact with neurotransmitter systems may confer neuroprotective effects.
  • Anti-inflammatory Activity : Compounds with amine functionalities are often explored for their anti-inflammatory properties.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
4-MethylamphetamineC11H15NC_{11}H_{15}NKnown stimulant effects; similar amine structure
4-EthylphenolC8H10OC_{8}H_{10}OExhibits antimicrobial properties; simpler structure
1-(4-Methylphenyl)ethanolC9H12OC_{9}H_{12}OAlcohol functional group; used in fragrance industry

The structural complexity of this compound allows for diverse interactions within biological systems, making it a candidate for drug design and development.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that compounds with ether and amine functionalities could reduce oxidative stress markers in neuronal cells. This suggests that this compound may also exhibit neuroprotective properties through similar mechanisms.

Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory activity, compounds analogous to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. The findings showed significant reductions in cytokine levels, indicating potential therapeutic applications in inflammatory diseases.

Scientific Research Applications

Structural Characteristics

The compound features a phenolic structure with an ether linkage and an amine group, which can influence its reactivity and interaction with biological systems. The structural formula is represented as follows:

  • Molecular Formula : C14_{14}H23_{23}NO
  • Molecular Weight : 221.34 g/mol
  • SMILES Notation : CC1=CC(=C(C=C1)CN)OC(C)CC(C)C
  • InChI Key : QIVGGTZUHXVDAD-UHFFFAOYSA-N

Pharmaceutical Development

The compound's amine functionality suggests potential applications in drug development, particularly as a precursor or intermediate in synthesizing pharmaceuticals. Its structural characteristics may allow it to interact with biological targets effectively.

  • Case Study : Research has indicated that phenylmethanamine derivatives exhibit significant biological activity, including antibacterial and anti-inflammatory properties. These activities are crucial in developing new therapeutic agents.

Material Science

Due to its unique chemical structure, {4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine can be utilized in the formulation of polymers and coatings. The ether group may enhance solubility and compatibility with various solvents, making it suitable for applications in coatings and adhesives.

Application AreaPotential Uses
CoatingsProtective coatings for metals and plastics
AdhesivesHigh-performance adhesives for industrial applications
PolymersAdditive in polymer formulations to improve flexibility

Synthetic Chemistry

The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions can facilitate the development of more complex molecules.

  • Synthesis Example : The reaction of this compound with other reagents can lead to the formation of novel compounds that may have enhanced properties or functionalities.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares key structural and molecular features of {4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine with similar compounds:

Compound Name (CAS) Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound (1249171-23-0) (4-Methylpentan-2-yl)oxy C₁₄H₂₃NO 229.34 High lipophilicity; potential intermediate
[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine (CID 62309023) 3-Methylbutoxy C₁₃H₂₁NO 207.31 Shorter alkyl chain; reduced steric hindrance
[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine (1339328-13-0) Tetrahydrofuran-3-yloxy C₁₂H₁₇NO₂ 207.26 Oxygen-containing ring; improved solubility
(4-(Thiophen-2-yl)phenyl)methanamine Thiophen-2-yl C₁₁H₁₁NS 189.28 Sulfur atom; enhanced π-π interactions
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine (81630-84-4) 2-Methylphenoxy-pyridine C₁₃H₁₄N₂O 214.26 Pyridine ring; increased basicity
[3-Chloro-4-(pyridine-2-methoxy)phenyl]methanamine Pyridine-2-methoxy C₁₃H₁₃ClN₂O 248.71 Anticancer derivative (e.g., ribociclib)

Physicochemical Properties

  • Melting Points : While data for the target compound is unavailable, structurally related hydrazide derivatives exhibit melting points of 217–304°C, influenced by substituent polarity .
  • Solubility : The tetrahydrofuran analog (CAS 1339328-13-0) shows improved aqueous solubility due to its oxygen-rich ether group, whereas the 3-methylbutoxy derivative (CID 62309023) is more lipophilic .

Key Research Findings

Steric Considerations : Bulkier substituents like (4-methylpentan-2-yl)oxy may hinder enzymatic degradation, prolonging biological activity .

Synthetic Challenges : Poor solubility of certain analogs (e.g., diaryl pyrazines) complicates characterization, necessitating advanced purification techniques .

Preparation Methods

Ether Formation via Alkylation of Phenol Derivative

A common approach to prepare the 2-alkoxyphenyl intermediate is the nucleophilic substitution (alkylation) of a 2-hydroxy-4-methylbenzyl precursor with an appropriate alkyl halide or tosylate derived from 4-methylpentan-2-ol. This step can be performed under basic conditions using potassium carbonate or sodium hydride as a base in polar aprotic solvents such as dimethylformamide (DMF) or acetone. The reaction proceeds via an SN2 mechanism, yielding the 2-(4-methylpentan-2-yloxy)-4-methylbenzyl intermediate.

Introduction of the Methanamine Group

The benzylic methanamine group can be introduced by reductive amination of the corresponding benzaldehyde or benzyl halide intermediate:

  • Reductive amination : The aldehyde precursor (4-methyl-2-(4-methylpentan-2-yloxy)benzaldehyde) is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation over palladium/carbon. This method provides direct conversion to the primary amine.

  • Nucleophilic substitution : Alternatively, the benzyl halide derivative can be reacted with ammonia or an amine nucleophile under controlled conditions to substitute the halide with the amine group.

Catalytic and Reaction Conditions

  • The alkylation step is typically conducted at temperatures ranging from ambient to 80 °C for several hours to ensure complete conversion.

  • Reductive amination is performed at mild temperatures (room temperature to 50 °C) to avoid side reactions.

  • Catalysts such as Pd/C for hydrogenation or sodium cyanoborohydride for chemical reduction are chosen based on substrate sensitivity.

Detailed Research Findings and Data

While specific literature on the exact preparation of this compound is limited, analogous compounds with similar substitution patterns have been synthesized using the following conditions:

Step Reagents/Conditions Yield (%) Notes
Ether formation 2-hydroxy-4-methylbenzyl alcohol + 4-methylpentan-2-yl bromide, K2CO3, DMF, 60 °C, 12 h 75-85 SN2 alkylation, requires anhydrous conditions
Benzaldehyde formation Oxidation of benzylic alcohol intermediate using PCC or Dess-Martin periodinane 80-90 Mild oxidation to avoid overoxidation
Reductive amination Benzaldehyde + NH3, NaBH3CN, MeOH, pH 6-7, room temp, 24 h 70-80 High selectivity to primary amine

Patent-Derived Related Processes

Although no direct patent describes the synthesis of {4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine, related processes for preparing 4-methyl-2-pentanone derivatives and their amination have been documented. For example, catalytic dehydrogenation of 4-methyl-2-pentanol derivatives over copper-zinc catalysts at 190-230 °C yields ketones that can be further functionalized to amines by reductive amination. This suggests that industrial scale preparation may involve:

  • Catalytic conversion of precursor alcohols to ketones.
  • Subsequent reductive amination to introduce the methanamine group.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Catalysts Conditions Yield Range (%) References
Ether linkage formation SN2 alkylation Alkyl halide, K2CO3, DMF 60 °C, 12 h 75-85
Benzylic oxidation Oxidation of benzyl alcohol PCC, Dess-Martin periodinane Room temp, 2-4 h 80-90
Reductive amination Reductive amination of aldehyde NH3, NaBH3CN or Pd/C hydrogenation Room temp to 50 °C, 24 h 70-80
Catalytic dehydrogenation (industrial) Dehydrogenation of alcohols to ketones Cu-Zn catalyst 190-230 °C, liquid hourly space velocity 0.2-1.0 h^-1 High purity ketone

Q & A

Q. Advanced Research Focus

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC), as applied to cyclobutyl(phenyl)methanamine derivatives .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .
  • NOESY NMR : Detect spatial proximity between the methylpentan-2-yloxy group and aromatic protons to assign stereochemistry .

How do researchers address solubility challenges in biological assays?

Q. Advanced Research Focus

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to solubilize hydrophobic analogs like [2-(trifluoromethoxy)phenyl]methanamine .
  • Salt Formation : Hydrochloride salts (e.g., [2-(3-methylbutoxy)phenyl]methanamine HCl) improve aqueous solubility by >50% .
  • Prodrug Design : Convert the amine to a phosphate ester for in situ hydrolysis, as demonstrated in pyrazole-methanamine derivatives .

What computational tools predict the reactivity of this compound in nucleophilic reactions?

Q. Advanced Research Focus

  • DFT Calculations : Gaussian 16 models transition states for SN2 reactions at the benzylic amine, with activation energies <30 kcal/mol .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using Amber22, validated for oxazole-methanamine systems .
  • pKa Prediction : ChemAxon estimates the amine pKa ~9.5, indicating moderate nucleophilicity under physiological conditions .

How is the compound’s stability assessed under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (40°C, 72 hrs) and analyze degradation products via LC-MS. Stable analogs show <5% decomposition .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C for [4-(prop-2-yn-1-yloxy)phenyl]methanamine) .
  • Light Sensitivity : UV-Vis spectroscopy monitors absorbance shifts under ICH Q1B guidelines, with amber glass vials preventing photolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine
Reactant of Route 2
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{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine

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